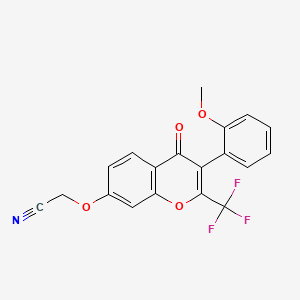

2-((3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile

Description

Properties

IUPAC Name |

2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3NO4/c1-25-14-5-3-2-4-12(14)16-17(24)13-7-6-11(26-9-8-23)10-15(13)27-18(16)19(20,21)22/h2-7,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWCZCDXTNZZOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OCC#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone and an aldehyde.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the selective introduction of the trifluoromethyl group.

Attachment of the methoxyphenyl group: This can be accomplished through a coupling reaction, such as Suzuki-Miyaura coupling, using a methoxyphenyl boronic acid derivative.

Incorporation of the acetonitrile moiety: This final step may involve the reaction of the intermediate compound with a suitable nitrile source under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-((3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications on the Chromenone Core

(a) Trifluoromethyl vs. Methyl Substitution

- 2-((3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile (CAS: 618389-72-3): Replaces the trifluoromethyl group at position 2 with a methyl group. Substitutes 2-methoxyphenyl with 4-chlorophenyl.

(b) Phenyl Substituent Position

- {[3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile (CAS: 724740-76-5): Features a 3-methoxyphenoxy group instead of 2-methoxyphenyl. Impact: The positional isomerism of the methoxy group may alter steric and electronic interactions in biological targets .

Modifications at Position 7 (Acetonitrile-Ether vs. Other Functional Groups)

Key Observations :

- Acetonitrile-ether groups may improve solubility compared to esters or carbamates due to polarity.

- Benzamide derivatives exhibit pronounced cytotoxicity, suggesting that amide functionalities enhance interactions with cancer cell targets .

(a) Anticancer Activity

- N-(4-Oxo-2-(Trifluoromethyl)-4H-Chromen-7-yl) Benzamides : Showed cytotoxic effects with IC₅₀ values in the micromolar range against A-549 and MCF-7 cells .

(b) Enzyme Inhibition

- Butyl 2-{[3-(2-Naphthyloxy)-4-Oxo-2-(Trifluoromethyl)-4H-Chromen-7-yl]Oxy}Propanoate: Inhibited Helicobacter pylori succinate dehydrogenase (HpSDH) with an IC₅₀ of 13.4 µM .

Structural Insights :

- Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability and binding affinity to enzymatic pockets.

- Bulkier aromatic substituents (e.g., naphthyl) may improve enzyme inhibition by increasing hydrophobic interactions .

Biological Activity

The compound 2-((3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile is a complex organic molecule belonging to the class of chromenone derivatives. Its unique structural features, including a trifluoromethyl group and a methoxyphenyl moiety, suggest potential biological activities that warrant investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is . The presence of the trifluoromethyl group enhances lipophilicity, which is critical for membrane permeability. The methoxy group can influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 432.38 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Protein Interaction : The trifluoromethyl group can form halogen bonds with amino acid residues in target proteins, enhancing binding affinity and specificity .

- Enzyme Inhibition : Preliminary studies indicate that similar compounds can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes .

- Cytotoxicity : The chromenone core has been associated with cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells .

Biological Activity Studies

Research has documented the biological activities of related chromenone derivatives, providing insights into the potential effects of the target compound.

Antioxidant Activity

Compounds with similar structures have shown significant antioxidant properties, which may contribute to their therapeutic potential. The electron-withdrawing trifluoromethyl group enhances metabolic stability and antioxidant capacity .

Enzyme Inhibition

In vitro studies have demonstrated that derivatives of the chromenone structure exhibit:

- COX-2 Inhibition : Moderate inhibition was observed, suggesting potential anti-inflammatory properties.

- Cholinesterase Inhibition : Compounds showed varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

- Study on Cytotoxicity : A study evaluated several chromenone derivatives for their cytotoxic effects against MCF-7 cells. The results indicated that modifications to the methoxy group significantly influenced cytotoxicity levels, with some compounds exhibiting IC50 values as low as 10 µM .

- Molecular Docking Studies : Molecular docking simulations revealed that the trifluoromethyl group interacts favorably with key residues in target enzymes, enhancing binding affinity and suggesting a mechanism for observed biological activities .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:

Optimization involves:

- Stepwise Functionalization : Prioritize introducing the trifluoromethyl and methoxyphenyl groups early to avoid steric hindrance during later stages .

- Catalyst Selection : Use palladium or copper catalysts for coupling reactions (e.g., Ullmann or Suzuki-Miyaura) to enhance regioselectivity .

- Purification Strategies : Employ gradient elution in flash chromatography with silica gel or reverse-phase HPLC to isolate the acetonitrile derivative from byproducts .

Critical Parameters : - Temperature control (<60°C) to prevent decomposition of the chromenone core.

- Solvent polarity adjustments (e.g., DMF for solubility vs. ethyl acetate for crystallization).

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing its molecular structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use -, -, and -NMR to confirm substituent positions and electronic environments .

- X-ray Crystallography : Resolve crystal packing and confirm the chromenone core’s planarity (e.g., compare with Acta Crystallographica structural analogs) .

- Mass Spectrometry (HRMS) : Validate molecular formula via exact mass matching, especially for the trifluoromethyl group (e.g., m/z 423.0852 [M+H]) .

Advanced: How can computational methods predict the biological activity of derivatives of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity with biological targets .

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina or Schrödinger Suite to prioritize derivatives for synthesis .

- Machine Learning : Train models on PubChem datasets to correlate substituent patterns (e.g., methoxy vs. fluoro) with activity trends .

Advanced: How should researchers resolve contradictory data on enzyme inhibition mechanisms reported for similar chromenone derivatives?

Methodological Answer:

- Comparative Kinetic Studies : Measure values under standardized conditions (pH 7.4, 37°C) to isolate pH/temperature effects .

- Molecular Dynamics Simulations : Model enzyme binding pockets to identify steric clashes or electronic mismatches unique to specific derivatives .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC variability) and apply statistical weighting to account for methodological differences .

Basic: What challenges arise when scaling up laboratory synthesis for research-grade quantities?

Methodological Answer:

- Solvent Scalability : Replace DCM/THF with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity and improve safety .

- Heat Management : Use flow chemistry systems to dissipate exothermic reactions during trifluoromethyl group introduction .

- Byproduct Control : Implement inline FTIR monitoring to track reaction progress and minimize impurities .

Advanced: How to design SAR studies to elucidate the role of the trifluoromethyl group in reactivity?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with -CF, -CH, and -Cl substituents to compare electronic and steric effects .

- Electrochemical Profiling : Use cyclic voltammetry to assess redox stability and correlate with biological activity (e.g., ROS scavenging) .

- Crystallographic Overlays : Compare X-ray structures to identify conformational changes induced by substituent variation .

Advanced: What methodologies assess photostability and degradation pathways under varying conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to UV light (320–400 nm) and analyze degradation products via LC-MS .

- Forced Degradation Studies : Use acidic/alkaline hydrolysis (0.1M HCl/NaOH) to identify hydrolytic cleavage points (e.g., chromenone ring opening) .

- Computational Degradation Modeling : Apply Gaussian-based transition state calculations to predict bond dissociation energies .

Basic: How to identify structural analogs and evaluate their relevance to this compound’s activity?

Methodological Answer:

- Database Mining : Use SciFinder or Reaxys to filter chromenone derivatives with methoxy, trifluoromethyl, and acetonitrile groups .

- Pharmacophore Mapping : Align analogs in MOE or PyMOL to identify conserved interaction motifs (e.g., hydrogen-bond acceptors) .

- Bioactivity Clustering : Group analogs by reported IC values against common targets (e.g., kinases) to prioritize testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.